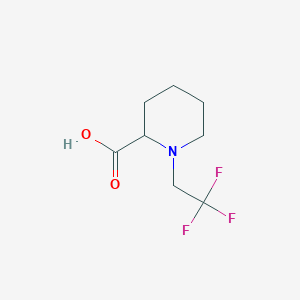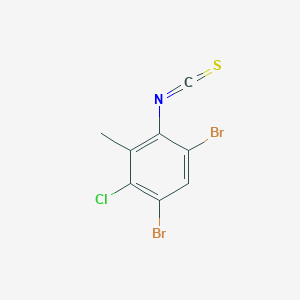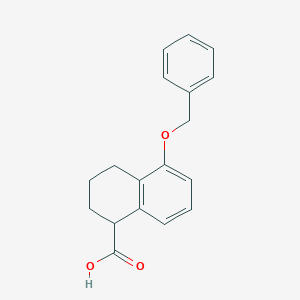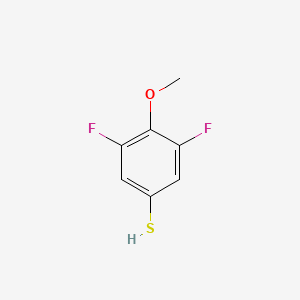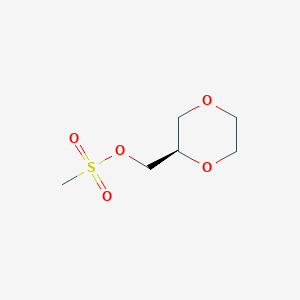
(2R)-1,4-dioxan-2-ylmethyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(1,4-Dioxan-2-yl)methyl methanesulfonate is a chemical compound with the molecular formula C6H12O5S and a molecular weight of 196.22 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of ®-(1,4-Dioxan-2-yl)methyl methanesulfonate typically involves the reaction of 1,4-dioxane-2-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
®-(1,4-Dioxan-2-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or acetonitrile.
Wissenschaftliche Forschungsanwendungen
®-(1,4-Dioxan-2-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-(1,4-Dioxan-2-yl)methyl methanesulfonate involves the alkylation of nucleophilic sites within the target molecules. The methanesulfonate group undergoes fission, releasing the alkyl group, which then reacts with nucleophiles in the intracellular environment . This process can lead to various biological effects depending on the specific targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
®-(1,4-Dioxan-2-yl)methyl methanesulfonate can be compared with other similar compounds such as:
1,4-Dioxane-2-methanol: A precursor in the synthesis of ®-(1,4-Dioxan-2-yl)methyl methanesulfonate.
Methanesulfonyl Chloride: A reagent used in the synthesis of methanesulfonate esters.
Other Methanesulfonate Esters: Compounds with similar structures but different alkyl groups, which may exhibit different reactivity and applications.
This compound’s unique structure and reactivity make it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C6H12O5S |
|---|---|
Molekulargewicht |
196.22 g/mol |
IUPAC-Name |
[(2R)-1,4-dioxan-2-yl]methyl methanesulfonate |
InChI |
InChI=1S/C6H12O5S/c1-12(7,8)11-5-6-4-9-2-3-10-6/h6H,2-5H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
ZHPDCKBIEGGTKF-ZCFIWIBFSA-N |
Isomerische SMILES |
CS(=O)(=O)OC[C@H]1COCCO1 |
Kanonische SMILES |
CS(=O)(=O)OCC1COCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


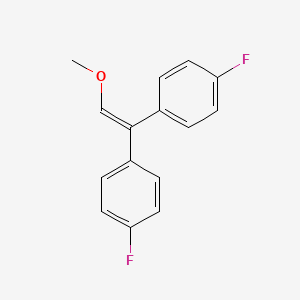
![1-[2-[2-[[2-[[2-[[2-[[1-[1-[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13914608.png)
![7-Bromo-2-cyclopropylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13914613.png)



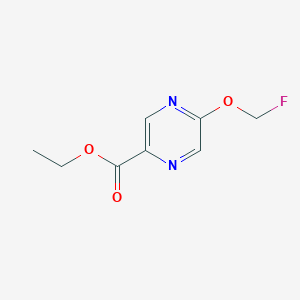
![1-[2-(Pyridin-4-yl)ethyl]piperidine-4-carboxylate](/img/structure/B13914638.png)
![tert-butyl 3-bromo-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13914646.png)

